N-(4-bromophenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide
Description
N-(4-bromophenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a methylimino group at position 2, a methyl group at position 3, and an acetamide-linked 4-bromophenyl moiety at position 3. The (2Z) configuration of the methylimino group defines its stereoelectronic properties, influencing tautomeric equilibria and intermolecular interactions . Its structural features, such as the electron-withdrawing bromophenyl group and the thiazolidinone ring, suggest relevance in drug design, particularly in modulating receptor binding or enzymatic inhibition.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2S/c1-15-13-17(2)12(19)10(20-13)7-11(18)16-9-5-3-8(14)4-6-9/h3-6,10H,7H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXQCTGDOVKUFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide is a compound belonging to the thiazolidinone family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H18BrN3O2S
- Molecular Weight : 384.29 g/mol
- InChIKey : SERPWHDDQUNOCN-ICFOKQHNSA-N
This compound features a thiazolidinone core, which is known for its role in various biological activities.
Antimicrobial Activity
Research has demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, a study evaluated a series of thiazolidinone derivatives against various bacterial and fungal strains. The results indicated that compounds with similar structures to this compound showed Minimum Inhibitory Concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL for bacterial strains and up to 40.2 μmol/mL for fungal strains .
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| 4d | 10.7 - 21.4 | 21.4 - 40.2 |
| 4p | Not specified | Not specified |
Anticancer Activity
The anticancer potential of thiazolidinone derivatives has also been investigated extensively. A review highlighted that modifications to the thiazolidinone structure can enhance its anticancer activity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) . Compounds structurally related to this compound have shown promising results with IC50 values in the low micromolar range.
Case Study: Anticancer Activity Against MCF-7 Cells
In one study, a series of thiazolidinone derivatives were synthesized and tested for their ability to inhibit the proliferation of MCF-7 cells. The most active compounds demonstrated IC50 values around 1.27 μM, indicating potent anticancer activity . The mechanism of action involved apoptosis induction without affecting normal cells, suggesting a selective toxicity towards cancer cells.
Other Biological Activities
Beyond antimicrobial and anticancer properties, thiazolidinones have been reported to exhibit various other biological activities:
- Antioxidant Activity : Thiazolidinones have shown significant antioxidant properties in vitro, which are beneficial in reducing oxidative stress-related damage.
- Antidiabetic Effects : Some derivatives have been associated with improved insulin sensitivity and glucose uptake in cellular models .
- Anti-inflammatory Properties : Thiazolidinone compounds have been investigated for their ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several thiazolidinone and pyridazinone derivatives, as highlighted in the evidence:
Key Observations :
- Core Modifications: Replacement of the thiazolidinone with pyridazinone (as in ) shifts pharmacological activity toward formyl peptide receptor (FPR) modulation. Thioxo substitutions (e.g., ) may increase reactivity due to sulfur’s polarizability.
Tautomerism and Stereochemistry
- Tautomeric Equilibria: highlights that thiazolidinone derivatives like 3c exist as tautomeric mixtures (e.g., 3c-I and 3c-A in a 1:1 ratio). The (2Z) configuration in the target compound may stabilize specific tautomers, influencing binding to biological targets .
- Stereoelectronic Effects: The Z-configuration of the methylimino group (as in ) could restrict rotational freedom, enhancing selectivity in molecular interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
